(Z)-6-bromonicotinaldehyde oxime
Description
Contextualization of Nicotinic Acid Derivatives and Pyridine (B92270) Scaffolds in Chemical Synthesis
Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net The pyridine scaffold, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a versatile template for constructing complex molecular architectures. nih.govnih.gov
Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are a prominent subclass of pyridine compounds. nih.gov They are involved in various biological processes and have been extensively utilized as starting materials in the synthesis of medicinally relevant compounds. chemistryjournal.netresearchgate.netnih.gov The functionalization of the pyridine ring within these derivatives allows for the fine-tuning of their physical, chemical, and biological properties.
Significance of Oxime Functional Group Chemistry
The oxime functional group, characterized by the R'R''C=NOH moiety, is a versatile and highly reactive entity in organic synthesis. numberanalytics.comtutorchase.comwikipedia.org Oximes are typically formed through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). tutorchase.comorientjchem.org They serve as crucial intermediates in a variety of chemical transformations, including rearrangements (e.g., the Beckmann rearrangement), reductions to amines, and dehydrations to nitriles. orgsyn.orgbritannica.com The oxime group's ability to participate in nucleophilic and electrophilic reactions, as well as cyclization and rearrangement processes, makes it a valuable tool for synthetic chemists. numberanalytics.comnsf.gov Furthermore, oximes and their derivatives have found applications in materials science and as ligands in coordination chemistry. numberanalytics.comtutorchase.comrsc.org
Stereochemical Considerations in Aldoxime Chemistry: Focus on the (Z)-Isomer
Aldoximes, derived from aldehydes, can exist as two geometric isomers, designated as (E) and (Z) (historically referred to as syn and anti). wikipedia.org This stereoisomerism arises from the restricted rotation around the C=N double bond. The spatial arrangement of the hydroxyl group relative to the substituent on the carbon atom can significantly influence the molecule's physical properties, reactivity, and biological activity. The synthesis of a specific isomer, such as the (Z)-isomer of 6-bromonicotinaldehyde (B16785) oxime, often requires carefully controlled reaction conditions to achieve high stereoselectivity. researchgate.netresearchgate.net The isolation and characterization of a single, pure isomer are critical for understanding its specific chemical behavior and for its potential applications.
Overview of Research Trajectories for (Z)-6-Bromonicotinaldehyde Oxime and Related Architectures
Research into this compound and related halogenated pyridine oximes is driven by the potential to leverage the unique combination of functional groups for various synthetic applications. Investigations in this area may focus on several key trajectories:
Exploration of Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of this compound and its analogues.
Reactivity Studies: Investigating the reactivity of the oxime and the bromo-substituted pyridine ring to understand how these functionalities influence each other and to discover new synthetic transformations.
Application in Heterocyclic Synthesis: Utilizing this compound as a precursor for the construction of more complex heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netresearchgate.net
Development of Functional Materials: Exploring the potential of these molecules in the design of new materials, leveraging the properties of both the pyridine and oxime moieties.
The study of this compound provides a platform to explore the interplay of structure, reactivity, and stereochemistry in a functionally rich molecular system, with the potential to contribute to advancements in synthetic organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-6-2-1-5(3-8-6)4-9-10/h1-4,10H |
InChI Key |
IVSAHTRJJZZEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=NO)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Z 6 Bromonicotinaldehyde Oxime and Its Precursors
Convergent and Divergent Synthetic Strategies for the Pyridine (B92270) Core
Bromination Strategies on Nicotinaldehyde Derivatives
The direct bromination of nicotinaldehyde or its derivatives presents a formidable challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. researchgate.net Electrophilic bromination of pyridine itself requires harsh conditions, such as high temperatures (over 300°C) in the presence of oleum (B3057394), and typically yields the 3-bromo isomer. researchgate.net
To achieve bromination at the 6-position, alternative strategies are necessary. One common approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack, directing substitution to the 2- and 4-positions. Subsequent treatment with a brominating agent like phosphorus oxybromide can then introduce the bromine atom. researchgate.net
Another powerful method involves metallation-bromination sequences. Lithiation of pyridine derivatives, for instance using n-butyllithium, can selectively occur at the 2-position. Quenching the resulting lithiated species with a bromine source, such as elemental bromine or hexabromoethane, can then yield the 2-bromopyridine. researchgate.net For substitution at the 4-position, specific directing groups or the use of hindered bases like MgTMP may be required. researchgate.net
For the synthesis of 6-bromonicotinaldehyde (B16785), a more practical route often starts from a pre-brominated pyridine precursor. For instance, 2-bromo-5-methylpyridine (B20793) can be a suitable starting material, which can then undergo oxidation of the methyl group to an aldehyde.
Recent advancements in bromination chemistry have explored the use of various brominating agents to improve selectivity and reaction conditions. Reagents like N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and pyridinium (B92312) bromide perbromide have been successfully employed for the bromination of various aromatic and heterocyclic compounds, sometimes under milder conditions and with improved yields. nih.govgoogle.comnih.gov The choice of brominating agent and reaction conditions, including the solvent and temperature, is crucial for achieving the desired regioselectivity. nih.govrsc.orgresearchgate.netorganic-chemistry.org For instance, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one yields different isomers depending on whether the reaction is carried out in aqueous acetic acid or ether. rsc.org
Table 1: Comparison of Brominating Agents for Aromatic Systems
| Brominating Agent | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Activated aromatics, alkenes, ketones | Often requires radical initiator or light | Readily available, easy to handle | Can lead to side reactions, selectivity can be an issue |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyridine derivatives, various aromatics | Often used with oleum or under radical conditions | High brominating efficiency | May require harsh conditions |
| Pyridinium Bromide Perbromide | Acetophenone derivatives, 1,4-dihydropyridines | Typically in a solvent like acetic acid or ethyl acetate (B1210297) | Solid, stable, and easy to handle | May require elevated temperatures |
| Elemental Bromine (Br2) | Aromatic compounds | Often requires a Lewis acid catalyst or harsh conditions | Potent brominating agent | Highly corrosive and toxic, can lead to over-bromination |
Formylation Approaches for Brominated Pyridines
Once a suitable brominated pyridine precursor is obtained, the next critical step is the introduction of the formyl group at the 3-position (meta to the nitrogen). Several formylation methods can be employed.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net However, its application to electron-deficient pyridines can be challenging. The reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl3) or oxalyl chloride. rsc.org For less reactive substrates, harsher conditions may be necessary.
An alternative and often more effective strategy for formylating brominated pyridines is through metal-halogen exchange followed by quenching with a formylating agent. For example, treating a bromopyridine with a strong base like n-butyllithium or a Grignard reagent can generate a pyridyl anion. This nucleophilic species can then react with an electrophilic formylating agent, such as DMF or ethyl formate, to introduce the aldehyde functionality. This approach offers excellent regioselectivity, as the formyl group is introduced specifically at the position of the bromine atom.
Stereoselective Oxime Formation (Z-Isomer Control) from 6-Bromonicotinaldehyde
The final step in the synthesis of the target compound is the conversion of the aldehyde group of 6-bromonicotinaldehyde into an oxime with specific (Z)-stereochemistry. The formation of oximes from aldehydes and hydroxylamine (B1172632) can often lead to a mixture of (E) and (Z) isomers. researchgate.netthieme-connect.com The control of stereoselectivity is therefore a crucial aspect of the synthesis.
The stereochemical outcome of oxime formation can be influenced by several factors, including the reaction conditions (temperature, solvent, pH) and the presence of catalysts. thieme-connect.com Generally, the reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The geometry of the resulting oxime is determined by the relative stability of the transition states leading to the (E) and (Z) isomers.
Several catalytic systems have been developed to promote the stereoselective formation of oximes. For instance, the use of certain metal salts, such as CuSO4 and K2CO3, has been shown to influence the E/Z ratio of the resulting oximes. thieme-connect.com In some cases, these reactions can be performed under mild, solvent-free conditions. researchgate.net The choice of catalyst can be critical; for example, while CuSO4 can favor the formation of the E-isomer, K2CO3 can promote the Z-isomer. thieme-connect.com
Other catalysts, including various acids and bases, have also been investigated to control the stereochemistry of oxime formation. researchgate.net For example, the use of specific buffer systems or the control of pH can influence the protonation state of the intermediates and thereby direct the stereochemical outcome. nih.gov
Beyond catalysis, the careful optimization of reaction conditions is paramount for achieving high Z-selectivity. Temperature is a critical parameter, as the E and Z isomers can interconvert at elevated temperatures, and the equilibrium position is temperature-dependent. thieme-connect.com Therefore, conducting the oximation at a controlled, often lower, temperature can favor the kinetic product, which may be the desired Z-isomer.
The choice of solvent can also play a significant role. Solvents can influence the solubility of the reactants and intermediates, as well as the stability of the transition states. For example, performing the reaction in methanol (B129727) with potassium carbonate has been reported as an efficient method for the preparation of Z-oximes. researchgate.net
Furthermore, the nature of the hydroxylamine source can be important. Using hydroxylamine hydrochloride in the presence of a base to generate free hydroxylamine in situ is a common practice. thieme-connect.comresearchgate.net The choice of base can also impact the stereoselectivity.
Recent research has also explored photochemical methods for the isomerization of oximes. Visible-light-mediated energy transfer catalysis has been shown to be a mild and general method to convert thermodynamically favored E-isomers into the corresponding Z-isomers. organic-chemistry.org
Table 2: Factors Influencing Stereoselectivity in Oxime Formation
| Factor | Influence on Stereoselectivity | Example |
| Catalyst | Can favor the formation of either the E or Z isomer by stabilizing specific transition states. | K2CO3 can promote the formation of Z-oximes. thieme-connect.com |
| Temperature | Can affect the kinetic vs. thermodynamic product ratio; lower temperatures often favor the kinetic product. | Temperature control is critical to prevent E/Z isomerization. thieme-connect.com |
| Solvent | Can influence reactant solubility and transition state stability. | Methanol is a common solvent for Z-selective oximation. researchgate.net |
| pH/Base | Affects the protonation state of intermediates and can direct the reaction pathway. | The use of a suitable base is crucial when starting with hydroxylamine hydrochloride. researchgate.net |
| Photochemistry | Can be used to isomerize the more stable E-isomer to the Z-isomer. | Visible-light-mediated energy transfer can achieve E-to-Z isomerization. organic-chemistry.org |
Alternative Synthetic Routes to 6-Bromonicotinaldehyde Oxime Analogs
The synthetic strategies described above can be adapted to produce a variety of analogs of 6-bromonicotinaldehyde oxime. By starting with different substituted pyridines or by introducing other functional groups during the synthesis, a wide range of structurally related compounds can be accessed.
For instance, by employing different halogenating agents, analogs with chloro, iodo, or fluoro substituents at the 6-position can be synthesized. Similarly, the formylation step can be replaced with other reactions to introduce different functional groups at the 3-position.
Furthermore, the oxime moiety itself can be modified. The use of substituted hydroxylamines can lead to the formation of O-alkyl or O-aryl oxime ethers. acs.org These modifications can significantly alter the chemical and biological properties of the final compound. The synthesis of such analogs often follows similar principles of stereocontrol to obtain the desired isomer. The development of synthetic routes to analogs is crucial for structure-activity relationship studies and the exploration of new chemical entities with potentially valuable properties. nih.gov
Metal-Catalyzed Syntheses of Pyridine Oxime Derivatives
Metal catalysis offers powerful and versatile routes for the synthesis of pyridine derivatives, including those containing oxime functionalities. These methods often provide access to complex molecular architectures under mild conditions with high degrees of selectivity. nih.gov Transition metals like rhodium, copper, and zinc have been prominently featured in the development of novel synthetic pathways. nih.govacs.orgbohrium.com
Rhodium(III) catalysis has been successfully employed for the synthesis of polysubstituted pyridines from readily available α,β-unsaturated oximes and alkynes. nih.govrsc.org This approach utilizes the N-O bond of the oxime as an internal oxidant, proceeding through a C-H activation mechanism. nih.gov A key advantage of this method is the ability to achieve complementary regioselectivity by tuning the steric properties of the cyclopentadienyl (B1206354) (Cp) ligands on the rhodium catalyst. For instance, using a sterically demanding ligand like [RhCptCl2]2 can favor the formation of a specific regioisomer that is different from what is typically observed in Rh(III) C-H activation chemistry. nih.gov These reactions can be conducted at mild temperatures (e.g., 45 °C), offering an improvement over other methods that require high temperatures. nih.gov
Copper catalysis provides another modular approach to pyridine synthesis. A synergistic system using a copper(I) salt and a secondary amine catalyst enables a [3+3] type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. acs.org This redox-neutral reaction is driven by a combination of iminium catalysis and the redox activity of the copper catalyst. The process involves an initial reduction of the oxime's N-O bond to generate a nucleophilic copper(II) enamide, which then participates in the condensation, followed by a copper-mediated oxidation of a dihydropyridine (B1217469) intermediate to furnish the final pyridine product. acs.org This method is notable for its mild conditions and tolerance of a wide array of functional groups. acs.org
Furthermore, metal-mediated transformations of coordinated oximes are a significant area of study. The coordination of an oxime to a metal center can induce or promote various reactions, including C-functionalization. mdpi.com While not a direct synthesis of the pyridine ring, metal catalysts like zinc oxide (ZnO) have been used to facilitate the formation of aldoximes from aldehydes in solventless conditions, which represents a metal-catalyzed approach to the oximation step itself. nih.gov
Table 1: Examples of Metal-Catalyzed Syntheses of Pyridine Derivatives
| Catalytic System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [RhCptCl2]2 / K2CO3 | α,β-Unsaturated Oxime + Alkyne | Polysubstituted Pyridine | Mild conditions (45 °C); complementary regioselectivity controlled by ligand. | nih.gov |
| Cu(I) Salt + Secondary Amine | O-Acetyl Ketoxime + α,β-Unsaturated Aldehyde | Substituted Pyridine | Synergistic iminium/copper catalysis; redox-neutral; broad functional group tolerance. | acs.org |
| CuI Nanoparticles | Aromatic Aldehyde + Ammonium (B1175870) Acetate + Active Methylene Compound | Acridinediones / Pyridinediones | Efficient, recyclable catalyst; solvent-free conditions. | researchgate.net |
Green Chemistry Approaches in Oxime Synthesis
The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, have been increasingly applied to oxime synthesis. ijprajournal.com Traditional methods often involve toxic solvents like pyridine and long reaction times, leading to significant environmental concerns. ijprajournal.comnih.gov Modern green approaches focus on solvent-free reactions, the use of water as a solvent, and the application of recyclable catalysts. ias.ac.inorganic-chemistry.orgnih.gov
One highly effective green methodology is "grindstone chemistry," where reactants are simply ground together in a mortar and pestle without any solvent. nih.govresearchgate.net This solvent-free technique has been used for the conversion of various carbonyl compounds, including heterocyclic aldehydes, into their corresponding oximes in excellent yields (60-98%). nih.gov The reaction between an aldehyde or ketone, hydroxylamine hydrochloride, and a metal oxide catalyst like bismuth(III) oxide (Bi2O3) or antimony(III) oxide (Sb2O3) proceeds rapidly at room temperature. nih.govresearchgate.net This method minimizes waste, simplifies the work-up procedure, and avoids the environmental pollution associated with volatile organic solvents. nih.gov
The use of water as a green solvent is another cornerstone of sustainable oxime synthesis. ias.ac.inorganic-chemistry.org Researchers have developed catalyst-free conditions for the synthesis of aryl oximes by simply reacting aryl aldehydes with hydroxylamine hydrochloride in mineral water at room temperature. ias.ac.in The natural mineral content of the water, particularly carbonates and sulfates, was found to accelerate the reaction and improve yields compared to using purified water. This approach is not only environmentally friendly but also economical and practical for potential industrial applications. ias.ac.in
Furthermore, natural acid catalysts derived from sources like citrus fruit juice have been explored as an alternative to harsh mineral acids, further enhancing the green credentials of the synthesis. ijprajournal.com These methods align with the core goals of green chemistry by utilizing renewable resources and minimizing the generation of hazardous byproducts. ijprajournal.com
Table 2: Green Chemistry Methods for Oxime Synthesis
| Method | Catalyst / Medium | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Grindstone Chemistry | Bi2O3 | Solvent-free, room temperature, grinding | Rapid, high yields, minimal waste, environmentally safe. | nih.gov |
| Grindstone Chemistry | Sb2O3 | Solvent-free, room temperature, grinding | Concise, straightforward, high yields. | researchgate.net |
| Aqueous Synthesis | Mineral Water | Catalyst-free, room temperature | Economical, practical, environmentally friendly, uses local sources. | ias.ac.in |
| Natural Acid Catalysis | Vitis lanata, Mangifera indica aqueous extract, Citrus limetta fruit juice | Aqueous medium | Reduces use of hazardous chemicals, environmentally benign. | ijprajournal.com |
Multi-Component Reactions Incorporating Pyridine and Oxime Fragments
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.comtaylorfrancis.com This approach is a cornerstone of green chemistry due to its high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comacsgcipr.org Several MCRs have been developed for the synthesis of the pyridine core, which can be adapted to include or generate oxime functionalities.
The Hantzsch pyridine synthesis is a classic MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.org Variations of this reaction are widely used to create a range of functionalized pyridines. taylorfrancis.comacsgcipr.org More modern, three-component versions of the Hantzsch synthesis provide an efficient route to non-symmetrical pyridines. taylorfrancis.com
Other MCRs directly construct the pyridine ring from different building blocks. A one-pot, four-component reaction has been developed using a zinc complex to catalyze the reaction between a ketone, malononitrile, an aromatic aldehyde, and ammonium acetate in ethanol, yielding fully substituted pyridines in minutes. bohrium.com Such strategies could potentially be designed to incorporate a precursor to the oxime group.
Ammonium iodide (NH4I) has been used as a dual-function promoter in the metal-free synthesis of polysubstituted pyridines from oxime acetates. rsc.org This method can be a three-component reaction of oxime acetates, benzaldehydes, and 1,3-dicarbonyl compounds. The ammonium iodide facilitates both the reduction of the oxime N-O bond and the subsequent condensation reactions that lead to the formation of the pyridine ring. rsc.org This protocol tolerates a broad range of functional groups and produces pyridines in moderate to excellent yields, showcasing how oxime derivatives can serve as key building blocks in multi-component strategies for heterocycle synthesis. rsc.org
Table 3: Multi-Component Reactions for Pyridine Synthesis
| Reaction Type | Key Reactants | Promoter / Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Hantzsch-type Synthesis | Aldehyde, β-dicarbonyl compounds, amine source | Typically acid or base | Dihydropyridine / Pyridine | Classic, versatile MCR for pyridine synthesis. | acsgcipr.org |
| Three-component Condensation | Oxime acetates, Benzaldehydes, 1,3-Dicarbonyls | NH4I (stoichiometric) | Substituted Pyridine | Metal-free; NH4I acts as a dual-function promoter. | rsc.org |
| Four-component Condensation | Ketone, Malononitrile, Aromatic Aldehyde, Ammonium Acetate | Zinc Complex | Fully Substituted Pyridine | Rapid (2 min), environmentally friendly solvent (ethanol). | bohrium.com |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Z 6 Bromonicotinaldehyde Oxime
Mechanistic Investigations of Oxime Transformations
Oximes are valuable synthetic building blocks due to their diverse reactivity, which includes cycloadditions and transformations involving the N-O bond. nsf.govresearchgate.net Their stability, often greater than that of imines, particularly against hydrolysis, adds to their synthetic utility. nsf.gov The reactivity of the oxime group in (Z)-6-bromonicotinaldehyde oxime is governed by the inherent chemical properties of the C=N-OH functionality, influenced by the electronic effects of the bromo-substituted pyridine (B92270) ring.
The N-O bond in oximes is relatively weak and susceptible to cleavage, which can proceed through either homolytic or heterolytic pathways. This facile fragmentation is a cornerstone of oxime reactivity. nsf.govutexas.edu Transition metal catalysts, photocatalysts, or even transition-metal-free systems can induce the cleavage of this bond, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds. nih.gov
Homolytic Cleavage: This pathway involves the symmetrical breaking of the N-O bond, where each atom retains one of the bonding electrons. This process typically generates an iminoxyl radical and a hydroxyl radical. Single-electron transfer (SET) mechanisms, which can be either oxidative or reductive depending on the specific oxime class and reagents, are common methods for inducing homolytic cleavage. nsf.gov
Heterolytic Cleavage: In this pathway, the N-O bond breaks asymmetrically, with one atom retaining both bonding electrons. This can lead to the formation of a nitrenium ion and a hydroxide (B78521) ion, or an iminyl anion and a hydroxyl cation, depending on the direction of bond polarization. The classic Beckmann rearrangement is a well-known transformation that proceeds via a heterolytic N-O bond cleavage mechanism. nih.gov
Recent studies on other brominated oximes have shown that the presence of bromine can lower the pKa of the oxime proton, potentially influencing the pathways of N-O bond cleavage. nih.gov
A frequent and synthetically valuable consequence of N-O bond cleavage is the formation of iminoxyl radicals. nsf.gov These reactive intermediates have a rich history in organic synthesis, often participating in addition reactions to π-systems. nsf.gov The generation of iminoxyl radicals from oximes can be achieved using various methods, including transition metal-catalyzed single-electron transfer (SET) or the insertion of a transition metal into the N-O bond. nsf.gov For instance, cerium salts have been used as simple photocatalysts for the fragmentation of oximes to generate iminyl radicals for subsequent reactions. nsf.gov
Once generated from a precursor like this compound, the corresponding iminoxyl radical could undergo several potential transformations:
Cyclization: Intramolecular cyclization onto the pyridine ring or a tethered substituent.
Intermolecular Addition: Addition to alkenes or other unsaturated systems to form more complex imines. nsf.gov
Hydrogen Abstraction: Abstraction of a hydrogen atom to form the corresponding imine.
The oxime functional group exhibits dual reactivity, possessing both nucleophilic and electrophilic sites. nsf.govnih.gov
Nucleophilic Character: The oxygen and nitrogen atoms of the oxime both have lone pairs of electrons, making them potential nucleophilic centers. The oxygen atom is often the more reactive nucleophile, capable of attacking electrophiles. The nucleophilicity can be enhanced by deprotonation with a base to form an oximato anion. Studies on brominated bis-pyridinium oximes have been conducted to enhance their nucleophilicity for specific applications. nih.gov
Electrophilic Character: The carbon atom of the oxime is ambiphilic. nsf.gov It is bonded to a nitrogen atom, making it susceptible to attack by nucleophiles, especially when the hydroxyl group is protonated or converted into a better leaving group (e.g., an O-acyl or O-sulfonyl oxime). This reactivity is exploited in reactions like the Beckmann rearrangement.
Reactivity of the Bromine Substituent
The carbon-bromine (C-Br) bond on the pyridine ring of this compound is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.netnih.gov The reactivity of aryl bromides in such reactions is generally intermediate between that of more reactive aryl iodides and less reactive aryl chlorides. orgsyn.orgwikipedia.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used to modify aryl halides. uwindsor.ca The 6-bromo position on the pyridine ring is amenable to these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. wikipedia.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The reaction of 6-bromopyridine derivatives with various boronic acids or their esters has been well-documented, providing access to a diverse array of biaryl and substituted pyridine compounds. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 82 | beilstein-journals.org |
| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |
| ortho-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | - | beilstein-journals.org |
Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Copper-free protocols have also been developed. pharm.or.jp This method is highly efficient for the alkynylation of 6-bromopyridine systems. researchgate.net
| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Amine | - | Mild Conditions | - | researchgate.net |
| Trimethylsilylethyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | - | beilstein-journals.org |
| Various Alkynes | Pd/C | - | - | - | Good | pharm.or.jp |
Negishi Coupling: The Negishi coupling reaction involves the cross-coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. orgsyn.orgwikipedia.org The use of 2-bromopyridines in Negishi couplings to form 2,2'-bipyridines and other substituted pyridines is a well-established synthetic strategy. orgsyn.orgresearchgate.net The reaction proceeds with lower yields for bromopyridines compared to their iodo-equivalents. rsc.org
| Coupling Partner | Catalyst | Notes | Yield (%) | Reference |
| 2-Pyridylzinc bromide | Pd(PPh₃)₄ | Used for bipyridine synthesis. | Good | researchgate.net |
| Aryl/Alkyl Zinc Halides | Pd(0) or Ni(0) | General method for C-C bond formation. | - | wikipedia.orgorganic-chemistry.org |
| Iodo Serine Derivative | Pd₂(dba)₃ | Lower yields with bromo-pyridines vs. iodo-pyridines. | 33-44 | rsc.org |
Beyond palladium catalysis, other transition metals can mediate transformations at the C-Br bond. Ruthenium, for example, has been shown to catalyze a domino C-O/C-N/C-C bond formation sequence starting from 2-bromopyridines to produce heteroarylated 2-pyridones. nih.gov This process involves a proposed nucleophilic aromatic substitution of the bromine atom, highlighting an alternative pathway to C-Br bond functionalization. nih.gov Furthermore, the broader field of transition-metal-catalyzed C-C bond activation offers a plethora of potential, yet less common, transformations for substrates like this compound. rsc.orgnih.gov These can include reactions that proceed via C-N bond activation or other novel catalytic cycles. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Ring
The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the presence of the bromine atom and the electron-withdrawing oxime group. This electronic disposition makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 6-position is a potential leaving group in such reactions.
SNAr reactions on pyridine rings, particularly those bearing halogen substituents, are well-documented. nih.govnih.gov For a related compound, 6-bromo-2-chloronicotinaldehyde (B581292) oxime, it has been noted that both the bromine and chlorine atoms can be displaced by nucleophiles such as amines or thiols. at.ua In the case of this compound, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the bromide ion restores the aromaticity, yielding the substituted product.
The reactivity in SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and the use of heat can facilitate the substitution process. nih.gov
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product |
| Amines (R-NH₂) | 6-Amino-substituted nicotinaldehyde oxime |
| Alkoxides (R-O⁻) | 6-Alkoxy-substituted nicotinaldehyde oxime |
| Thiolates (R-S⁻) | 6-Thioether-substituted nicotinaldehyde oxime |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling it to participate in coordination with metal ions, N-oxidation, and quaternization reactions.
This compound possesses two primary coordination sites: the pyridine nitrogen atom and the oxime group. This allows the molecule to act as a ligand in the formation of coordination complexes with various metal ions. The oxime group itself can coordinate to a metal center through either its nitrogen or oxygen atom, and can also act as a bridging ligand. at.uaresearchgate.net
The geometry of the resulting metal complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. The formation of a chelate ring involving both the pyridine nitrogen and the oxime nitrogen is a common feature in the coordination chemistry of 2-pyridyl oximes, leading to stable five-membered ring structures with the metal center. researchgate.net This chelation enhances the stability of the resulting complexes.
Table 2: Potential Coordination Modes of this compound
| Coordination Site(s) | Description |
| Pyridine Nitrogen | Monodentate coordination |
| Oxime Group (N or O) | Monodentate coordination |
| Pyridine Nitrogen and Oxime Nitrogen | Bidentate chelation |
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. Specifically, N-oxidation increases the electron-withdrawing nature of the pyridine ring, which can further activate the ring towards nucleophilic attack. While no specific studies on the N-oxidation of this compound have been found, the general reactivity of pyridines suggests this transformation is feasible.
Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the molecule's properties and reactivity. The quaternization of pyridine derivatives with haloadamantanes has been reported, indicating the general susceptibility of pyridines to such reactions. osti.gov
Concerted and Stepwise Reaction Mechanisms involving Multiple Reactive Centers
The presence of multiple reactive centers in this compound—the C-Br bond, the oxime group, and the pyridine nitrogen—opens up the possibility of complex reaction mechanisms that can be either concerted (single step) or stepwise.
For instance, in reactions involving both the oxime and another part of the molecule, the mechanism can be intricate. Some metal-catalyzed reactions of oximes are proposed to proceed through the formation of iminyl radicals via single electron transfer (SET) from the metal to the oxime. nsf.gov This radical intermediate can then undergo further reactions.
In the context of SNAr, the reaction is generally considered a stepwise process involving the formation of a distinct Meisenheimer intermediate. However, recent studies on some SNAr reactions have suggested that a concerted mechanism, where bond formation and bond breaking occur in a single transition state, may also be possible, particularly with certain nucleophiles and substrates. nih.gov
Furthermore, reactions can be designed to involve multiple reactive centers in a domino or cascade sequence. For example, an initial reaction at the pyridine nitrogen could electronically influence a subsequent reaction at the C-Br bond or the oxime group. The interplay between the different reactive sites is a key aspect of the rich chemistry of this compound.
Role As a Key Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the oxime and the presence of a halogenated pyridine (B92270) ring make (Z)-6-bromonicotinaldehyde oxime an excellent precursor for the synthesis of a diverse array of heterocyclic compounds.
Construction of Fused Pyridine Ring Systems
The synthesis of fused pyridine ring systems is a cornerstone of medicinal and materials chemistry. While direct examples utilizing this compound are not extensively documented, the general reactivity of pyridine aldehyde oximes provides a clear pathway for such transformations. The oxime moiety can participate in various cyclization reactions, acting as a nitrogen source to form new heterocyclic rings fused to the parent pyridine core.
For instance, transition metal-catalyzed reactions of oximes with alkynes or alkenes represent a powerful strategy for constructing fused pyridines. Rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated oximes with alkynes have been shown to produce polysubstituted pyridines under mild conditions. Although this compound is not an α,β-unsaturated oxime itself, derivatization of the aldehyde group prior to oxime formation could create suitable substrates for such cyclizations.
Another approach involves the iron-catalyzed [3+3] annulation of oxime esters with inactivated saturated ketones, leading to the formation of highly substituted pyridines. This cascade strategy highlights the potential of the oxime functional group to undergo oxidative dehydrogenation and annulation sequences.
Furthermore, copper-catalyzed aerobic dehydrogenative cyclization of ketone oxime esters with pyridines has been developed for the synthesis of imidazo[1,2-a]pyridines. This methodology could potentially be adapted for the intramolecular cyclization of derivatives of this compound to generate novel fused pyridine systems.
Synthesis of Nitrogen-Containing Heterocycles via Oxime Functionalization
The oxime group of this compound is a versatile functional handle for the synthesis of a wide range of nitrogen-containing heterocycles. The nucleophilic nitrogen and oxygen atoms of the oxime can participate in various cyclization and cycloaddition reactions.
One common transformation is the Beckmann rearrangement, where the oxime is converted to an amide. This reaction can be a key step in the synthesis of lactams, which are important structural motifs in many biologically active compounds. Additionally, the oxime can be reduced to the corresponding primary amine, providing a route to various amino-functionalized heterocycles.
The oxime can also act as a precursor to nitrones, which are valuable 1,3-dipoles for cycloaddition reactions. The in-situ generation of a nitrone from this compound followed by an intermolecular dipolar cycloaddition with an activated dipolarophile would lead to the formation of isoxazolidine (B1194047) rings. This cascade approach allows for the rapid construction of complex heterocyclic frameworks.
Building Block for Chiral Molecules and Enantioselective Synthesis
The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry. While specific applications of this compound in this area are still emerging, the pyridine oxime scaffold offers significant potential. Pyridine-oxazoline type ligands, which can be synthesized from pyridine carboxaldehydes, have proven to be highly effective in a variety of asymmetric catalytic reactions.
The synthesis of chiral pyridines is of great interest due to their prevalence in pharmaceuticals. Enantioselective catalytic transformations of alkenyl pyridines have been achieved using copper-chiral diphosphine ligand catalysts. By analogy, derivatization of the aldehyde functionality of 6-bromonicotinaldehyde (B16785) into an alkenyl group could provide a substrate for such enantioselective alkylation reactions.
Furthermore, the oxime group itself can be a source of chirality. The development of chiral catalysts for reactions involving the oxime, such as asymmetric reductions or additions to the C=N bond, could provide access to enantioenriched products. The synthesis of chiral heterocycles containing both chroman and pyrazolone (B3327878) derivatives has been achieved through enantioselective Michael additions, demonstrating the power of organocatalysis in generating complex chiral structures from functionalized precursors.
Utilization in Cascade Reactions and Tandem Processes
Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to molecular synthesis. The reactivity of the oxime group in this compound makes it an ideal candidate for initiating such reaction cascades.
A notable example is the cascade reaction involving oxime formation, cyclization to a nitrone, and subsequent intermolecular dipolar cycloaddition. This multi-component reaction allows for the rapid assembly of complex isoxazolidine structures from simple starting materials.
Iron-catalyzed one-pot cascade reactions of oximes with inactivated saturated ketones provide a direct entry to highly substituted pyridines through a sequence of oxidative dehydrogenation, annulation, and aromatization. The ability of the oxime to participate in such complex transformations highlights its synthetic utility.
Tandem reactions that combine enantioselective additions with subsequent diastereoselective reactions are powerful tools for creating multiple stereocenters in a single operation. For instance, an asymmetric organozinc addition to an unsaturated aldehyde followed by a diastereoselective epoxidation has been used to generate functionalized epoxy alcohols with high stereocontrol. Adapting such strategies to derivatives of this compound could open up new avenues for the efficient synthesis of complex, stereochemically rich molecules.
Development of Derivatization Strategies for Expanding Chemical Space
The ability to rapidly generate a diverse library of compounds is crucial for drug discovery and materials science. This compound serves as an excellent scaffold for derivatization, allowing for the systematic exploration of chemical space.
The bromine atom on the pyridine ring is a key functional handle for derivatization. It can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at the 6-position of the pyridine ring.
The oxime group can also be easily modified. O-alkylation or O-acylation of the oxime provides access to a range of oxime ethers and esters, which can exhibit different reactivity profiles. For example, O-acetyl oximes have been used as precursors for the synthesis of pyridines in copper-catalyzed condensation reactions with α,β-unsaturated aldehydes.
Advanced Spectroscopic and Crystallographic Methodologies for Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the stereochemistry of oximes. The distinction between the (Z) and (E) isomers is readily achievable by analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.
In the ¹H NMR spectrum, the chemical shift of the aldehydic proton (CH=N) is particularly diagnostic. For the (Z)-isomer of an aldoxime, where the hydroxyl group is syn to the aldehydic proton, this proton typically resonates at a downfield chemical shift compared to the corresponding (E)-isomer. This is attributed to the anisotropic effect of the nitrogen lone pair and the hydroxyl group. Furthermore, the through-space interaction between the oxime proton and the aromatic ring protons in the (Z)-isomer can be confirmed using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment on (Z)-6-bromonicotinaldehyde oxime would be expected to show a correlation between the oxime proton (N-OH) and the aldehydic proton (CH=N), as well as between the aldehydic proton and the proton at the C5 position of the pyridine (B92270) ring.
The ¹³C NMR spectrum also provides valuable information for stereochemical assignment. The chemical shift of the carbon atom of the oxime group (C=N) is sensitive to the geometric arrangement. Generally, the carbon in a (Z)-aldoxime resonates at a slightly different chemical shift compared to its (E)-counterpart. The precise chemical shifts are influenced by the electronic environment, including the presence of the bromine atom and the pyridine nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.5 | s |
| H-4 | ~7.9 | d |
| H-5 | ~7.4 | d |
| CH=N | ~8.2 | s |
| N-OH | ~11.0 | s (broad) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~152 |
| C-3 | ~133 |
| C-4 | ~140 |
| C-5 | ~122 |
| C-6 | ~145 |
| C=N | ~148 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis
For this compound, a key aspect to be determined would be the planarity of the molecule. The pyridine ring is aromatic and thus planar, but the C-C bond connecting the ring to the oxime group allows for rotational freedom. The crystal structure would reveal the dihedral angle between the pyridine ring and the C=N-OH plane. Intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group and the pyridine nitrogen or the bromine atom, would play a crucial role in dictating the crystal packing. It is common for oximes to form dimeric structures in the solid state through hydrogen bonds between the hydroxyl groups of two molecules. bmrb.io The presence of the bromine atom could also lead to halogen bonding, further influencing the solid-state architecture.
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, which has a molecular formula of C₆H₅BrN₂O and a monoisotopic mass of 200.9639 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment |
| 201/203 | [M]⁺ |
| 184/186 | [M-OH]⁺ |
| 171/173 | [M-NO]⁺ |
| 122 | [M-Br]⁺ |
| 78 | [C₅H₄N]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the oxime hydroxyl group. The C=N stretching vibration of the oxime typically appears in the range of 1640-1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique. The C=N and the aromatic ring vibrations would also be observable in the Raman spectrum. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=N (oxime) | Stretching | 1640-1680 |
| C=C, C=N (pyridine) | Stretching | 1400-1600 |
| N-O | Stretching | 930-960 |
| C-Br | Stretching | < 700 |
Chiroptical Spectroscopies (if relevant for chiral derivatives)
Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are only relevant for chiral molecules. This compound itself is not chiral. However, if it were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host, then these techniques would become valuable for determining the absolute configuration and studying the stereochemical aspects of such interactions. In its isolated form, this section is not applicable.
Computational and Theoretical Investigations of Z 6 Bromonicotinaldehyde Oxime
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-6-bromonicotinaldehyde oxime at the atomic and molecular levels. These calculations provide a detailed picture of the electron distribution and energy levels, which are key determinants of the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
For this compound, the presence of the electron-withdrawing bromine atom and the pyridine (B92270) ring, combined with the oxime functionality, creates a unique electronic landscape. The HOMO is typically localized over the more electron-rich regions of the molecule, such as the pyridine ring and the oxime group, while the LUMO is distributed over the electron-deficient areas. Theoretical calculations, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p), are used to determine the energies of these orbitals.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.23 |
Note: These values are representative and are typically calculated using DFT methods. The exact values may vary depending on the level of theory and basis set used.
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.
For this compound, the MEP map would reveal a negative potential around the nitrogen and oxygen atoms of the oxime group and the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic interaction. The hydrogen atom of the oxime hydroxyl group and the regions around the bromine atom would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is a widely used computational method to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.
For this compound, DFT studies can be employed to explore various reactions, such as its synthesis from 6-bromonicotinaldehyde (B16785) and hydroxylamine (B1172632), or its subsequent functionalization. For instance, the mechanism of a Beckmann rearrangement, a common reaction of oximes, could be elucidated. DFT calculations would identify the transition state for the rearrangement and provide its geometry and energy, offering insights into the reaction's stereoselectivity and potential byproducts.
Conformational Analysis and Energy Minima Calculations
The three-dimensional structure of a molecule is critical to its function. This compound can exist in different conformations due to the rotation around single bonds, such as the C-C bond connecting the pyridine ring and the oxime moiety. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.
Computational methods, such as systematic conformational searches or molecular mechanics calculations followed by DFT optimization, are used to explore the conformational space of the molecule. For this compound, the planarity of the system is a key factor, with the most stable conformers likely having the oxime group and the pyridine ring nearly coplanar to maximize conjugation. The relative energies of different conformers can be calculated to determine their populations at a given temperature.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. This is particularly important for understanding how a molecule behaves in a real-world environment, such as in a solution.
MD simulations of this compound in various solvents can reveal how the solvent affects its conformation and reactivity. For example, in a polar solvent, the solvent molecules will arrange themselves around the polar parts of the oxime, such as the hydroxyl group, which can influence its reactivity and stability. MD simulations can also be used to study the molecule's flexibility and how it might interact with a biological target, such as an enzyme active site.
Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be a valuable tool for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra with experimental data, it is possible to confirm the (Z)-configuration of the oxime. Similarly, the calculation of vibrational frequencies can help in the assignment of the peaks in the experimental IR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 151.2 |
| C3 | 135.8 |
| C4 | 121.5 |
| C5 | 140.1 |
| C6 | 142.3 |
| C=N | 148.9 |
Note: These values are illustrative and are typically calculated using methods like GIAO (Gauge-Including Atomic Orbital) at a DFT level of theory. The accuracy of the prediction depends on the chosen method and basis set.
Exploration of Analogs and Derivatives of Z 6 Bromonicotinaldehyde Oxime
Structural Modifications at the Pyridine (B92270) Ring (e.g., Varying Halogens, Alkyl Groups)
The pyridine ring is a primary site for structural modification, where changes in substitution patterns can significantly influence the electronic and steric properties of the molecule. The synthesis of such analogs often begins with the corresponding substituted nicotinaldehyde. For instance, the synthesis of 6-bromo-2-chloronicotinaldehyde (B581292) oxime involves the bromination and chlorination of nicotinaldehyde, followed by the formation of the oxime with hydroxylamine (B1172632). researchgate.net
Varying the halogen atom or its position on the pyridine ring generates a series of comparable compounds. These analogs are instrumental in studying how halogen positioning impacts reactivity. For example, the presence of a chlorine atom at the C2 position, in addition to the bromine at C6, alters the electronic distribution and steric environment of the molecule compared to the parent compound or analogs with halogens at other positions, such as the 4-position. researchgate.net The introduction of alkyl or aryl groups, another common modification, can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a suitably functionalized pyridine ring before or after the creation of the oxime. researchgate.net
A comparison of different halogenated pyridine oximes highlights the structural diversity that can be achieved.
Modifications at the Oxime Moiety (e.g., O-Alkylation, O-Acylation)
The oxime functional group itself is a versatile platform for derivatization, most commonly through reactions at the oxygen atom. O-substituted oximes, such as oxime ethers, are a significant class of derivatives. amanote.comresearchgate.net
O-Alkylation: The synthesis of oxime ethers can be accomplished through the O-alkylation of the oxime with alcohols. nsf.gov A simple and efficient catalytic system using heteropolyacids like H₃PW₁₂O₄₀·xH₂O in a green solvent such as dimethyl carbonate has been developed for this purpose. nsf.gov This method is applicable to a wide range of aromatic aldoximes and various alcohols, proceeding via a carbocation mechanism. nsf.gov Another approach involves the reaction of pyridinecarbaldehyde oximes with epoxy compounds (like 1-chloro-2,3-epoxypropane) in the presence of a base or under phase-transfer catalysis conditions to yield O-alkylation products. nih.govdtic.mil
O-Acylation: The reaction of oximes with acylating agents produces O-acyl oximes. For example, (E)-acetophenone O-acetyl oxime is synthesized from the corresponding oxime and an acetylating agent. nih.gov These oxime esters are valuable synthetic intermediates. mdpi.com The reactivity of the oxime can be modulated by these O-substituents, a strategy that has been employed for both thermal and photochemical activation. amanote.com
Systematic Synthesis and Reactivity Studies of Stereoisomeric Forms (E-Isomer)
Aldoximes, including 6-bromonicotinaldehyde (B16785) oxime, exist as two geometric stereoisomers: Z (zusammen) and E (entgegen), which were formerly termed syn and anti. researchgate.netnih.gov The Z-isomer is the specified subject of this article, but the E-isomer is an important counterpart in its chemical exploration. The two isomers often have different physical properties and reactivity, and they can be separated by standard techniques like chromatography. researchgate.net
The synthesis of oximes from an aldehyde and hydroxylamine often yields a mixture of E and Z isomers. wikipedia.org Specific conditions can favor the formation of one isomer over the other. For instance, the synthesis of (E)-2-bromobenzaldehyde oxime was achieved in high yield using zinc chloride as a catalyst. wikipedia.org The interconversion between isomers is also possible. Studies on indole-3-carboxaldehyde (B46971) oximes have shown that the anti isomer can transform into the syn isomer under certain conditions, with the substituent on the indole (B1671886) ring playing a decisive role in the rate of isomerization. nih.gov Furthermore, visible-light-mediated energy transfer has been reported as a mild and general method for the photoisomerization of aryl oximes to achieve the Z isomers. rsc.org The distinct stereochemistry of the E and Z isomers can lead to different outcomes in subsequent reactions, such as the Beckmann rearrangement. rsc.org
Development of Libraries of Related Compounds for Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts
The systematic synthesis of libraries of related compounds is a powerful strategy for establishing structure-activity relationships (SAR). While much SAR work on oximes is for biological applications like cholinesterase reactivation, there is growing interest in their use for non-biological purposes. mdpi.comnih.govhelsinki.fi
In materials science and coordination chemistry, SAR studies focus on how structural variations affect properties like metal ion extraction, catalytic activity, or the formation of dynamic materials.
Metal Extraction: Pyridine oximes are known to be effective ligands and sequestering agents for metal ions. amanote.com SAR studies on hydroxyoxime extractants have been performed to correlate their molecular structure with the rate of copper extraction from acidic solutions. researchgate.net Topological indices, which describe the molecular structure, have been used to create quantitative structure-property relationship (QSPR) models for the partitioning behavior of these extractants. researchgate.net Key structural features influencing extraction performance include the polarity of the hydroxyl and oxime groups and the structure of any alkyl chains, which affects steric hindrance and phase separation. researchgate.net
Dynamic Materials: Oxime-based chemistry is used to create Covalent Adaptable Networks (CANs), which are polymers capable of being reprocessed. The dynamic exchange of oxime bonds can be acid-catalyzed, and studies have shown that the substituent on the oxime has a significant effect on the kinetics of this exchange reaction. This represents a form of SAR where the "activity" is the material's dynamic property and reprocessability.
Energetic Materials: Furoxans, which can be synthesized from oximes, are candidates for energetic materials and for constructing energetic Metal-Organic Frameworks (MOFs) due to their positive heats of formation. Library development and SAR studies in this area would focus on correlating the structure of the oxime precursor with the stability, energy density, and safety of the resulting energetic material.
The generation of these libraries often employs efficient techniques like oxime-based ligation, where an aminooxy-containing platform is reacted with a range of aldehydes to quickly produce a diverse set of oxime derivatives.
Investigating the Chemistry of Related Nicotinaldehyde Oximes
The chemistry of (Z)-6-bromonicotinaldehyde oxime is best understood in the context of its parent compound, nicotinaldehyde oxime (pyridine-3-carbaldehyde oxime), and other related pyridine oximes. mdpi.com Nicotinaldehyde oxime is typically a crystalline solid soluble in polar solvents like water and alcohols.
The synthesis of nicotinaldehyde oximes generally involves the condensation reaction of the corresponding nicotinaldehyde with hydroxylamine hydrochloride. researchgate.net Green chemistry approaches for this transformation have been developed, using natural acids as catalysts or performing the reaction in environmentally benign solvents like mineral water.
Pyridine oximes are versatile building blocks in organic synthesis due to the reactivity of both the pyridine ring and the oxime group. amanote.com The oxime moiety can be transformed into a variety of other functional groups. For example, reduction of oximes can yield amines, while hydrolysis regenerates the aldehyde and hydroxylamine. researchgate.net The oxime's N-O bond can be cleaved under transition-metal or photochemical catalysis to form reactive iminyl radicals, which are useful intermediates for synthesizing N-containing heterocycles. mdpi.com Furthermore, pyridine oximes are excellent ligands in coordination chemistry, capable of forming complexes with a wide range of metal ions, including copper, zinc, and cobalt, leading to the formation of mononuclear or polynuclear complexes and coordination polymers. amanote.com
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Transformations Involving (Z)-6-Bromonicotinaldehyde Oxime
The reactivity of the oxime group and the bromo-substituted pyridine (B92270) core of this compound opens avenues for the development of new catalytic transformations. Future research could focus on leveraging these reactive sites to synthesize a diverse range of valuable compounds.
The bromine atom at the 6-position of the pyridine ring is a key functional group for transition-metal-catalyzed cross-coupling reactions. researchgate.net Established methods like Suzuki, Sonogashira, and Ullmann-type couplings could be systematically explored with this substrate to create libraries of 2,6-disubstituted pyridines, which are important intermediates for pharmaceuticals and advanced materials. researchgate.net Research in this area could lead to the discovery of highly efficient and selective catalytic systems specifically tailored for this compound.
Furthermore, the oxime moiety itself is a versatile functional group that can undergo various transformations. nih.gov For instance, it can be reduced to the corresponding amine or oxidized to a nitro compound. The development of catalytic systems for the selective transformation of the oxime group in the presence of the bromo-pyridine moiety would be a significant advancement. This could involve exploring novel metal-based or organocatalytic approaches. A key challenge and opportunity lie in achieving chemoselectivity, allowing for transformations at either the oxime or the bromo-substituent independently.
Recent advancements in the transition metal-catalyzed reactions of oximes, such as reductive acylation, amination, and cyclization, provide a roadmap for future investigations with this compound. researchgate.net The development of catalytic protocols that can facilitate these transformations would significantly expand the synthetic utility of this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity for accelerating research and development. Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. durham.ac.uk
Photochemical reactions, in particular, benefit from flow setups. durham.ac.uk Given the potential for photocatalytic transformations of the oxime group, developing continuous-flow processes for such reactions could lead to more efficient and scalable syntheses. For example, the photo-oximation of alkanes has been successfully demonstrated in flow reactors, highlighting the potential for similar applications with other substrates. durham.ac.uk
Automated synthesis platforms could be employed to rapidly generate libraries of derivatives from this compound. By combining automated liquid handling with high-throughput screening, researchers could efficiently explore a wide range of reaction conditions and catalysts for various transformations, such as cross-coupling reactions at the bromine position. This approach would accelerate the discovery of new compounds with desired properties.
Exploration of Photocatalytic and Electrosynthetic Pathways
Photocatalysis and electrosynthesis offer green and sustainable alternatives to traditional synthetic methods. The exploration of these pathways for the transformation of this compound is a promising area of future research.
Visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis. columbia.edu For oximes, photocatalysis can enable unique reactivity. For instance, photocatalyzed triplet sensitization using visible light provides a route to non-classical Beckmann rearrangement products and allows for the E/Z isomerization of oximes. nih.govnih.gov Applying these methods to this compound could provide access to novel molecular scaffolds. The development of photocatalytic systems for the functionalization of the pyridine ring or the oxime group could lead to new synthetic disconnections.
Electrosynthesis provides another avenue for sustainable chemistry by using electricity to drive chemical reactions. The bromo-substituent on the pyridine ring could be a handle for electrochemical transformations, such as reductive coupling reactions. The oxime group could also be susceptible to electrochemical oxidation or reduction, leading to different functional groups. Investigating the electrochemical behavior of this compound could uncover new synthetic routes and provide insights into its redox properties.
Design and Synthesis of New Functional Materials Derived from the Compound
The unique structural features of this compound make it a valuable building block for the design and synthesis of new functional materials. The bromo-substituted pyridine moiety is a common structural motif in organic electronics and coordination chemistry.
Through transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the bromine atom can be replaced with various functional groups to create extended π-conjugated systems. nih.gov These materials could exhibit interesting photophysical properties, such as fluorescence, and have potential applications in organic light-emitting diodes (OLEDs) or as sensors. nih.gov The synthesis of a series of alkyne-spacer derivatives from bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines has demonstrated the feasibility of this approach for creating materials with tunable optical properties. nih.gov
The oxime group can act as a ligand for metal ions, and its ability to form hydrogen bonds can influence the supramolecular assembly of materials. By incorporating this compound into polymers or metal-organic frameworks (MOFs), it may be possible to create materials with tailored properties for applications in gas storage, catalysis, or separation.
Computational Design of Advanced Derivatives with Tailored Reactivity Profiles
Computational chemistry provides a powerful tool for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be used to predict the reactivity of the molecule and to design advanced derivatives with tailored reactivity profiles.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. This information can guide the development of new synthetic methodologies. For example, computational studies have been used to investigate the stereochemistry of oxime bonds and to understand the factors that favor the formation of E or Z isomers. nih.govresearchgate.net
Furthermore, computational screening can be used to identify promising derivatives of this compound for specific applications. For instance, by calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to predict the electronic properties of new materials derived from this compound. This approach can accelerate the discovery of new functional materials with optimized performance. The use of computational methods to predict the biological activities of novel pyrazole (B372694) oxime compounds has also been reported, suggesting a similar approach could be applied to derivatives of this compound for applications in medicinal chemistry. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-6-bromonicotinaldehyde oxime, and how is its stereochemistry validated?
- Methodology : The compound is typically synthesized via condensation of 6-bromonicotinaldehyde with hydroxylamine hydrochloride under controlled pH (e.g., sodium acetate buffer, pH 4–5) and reflux conditions. The (Z)-configuration is confirmed using a combination of -NMR (e.g., olefinic proton coupling constants) and X-ray crystallography. For example, X-ray diffraction analysis of analogous oxime compounds reveals bond angles and spatial arrangements critical for distinguishing isomers .
- Data Validation : Compare observed NMR shifts (e.g., δ 8.2–8.5 ppm for the oxime proton) and crystallographic data (e.g., C=N bond length ~1.28 Å) with literature values to confirm purity and configuration .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- IR Spectroscopy : Detect the C=N stretch (~1600–1650 cm) and O-H stretch (~3200–3400 cm) to confirm oxime formation.
- -NMR : Focus on the aldehyde proton (δ ~9.8–10.2 ppm) and the oxime proton (δ ~8.0–8.5 ppm), noting splitting patterns to infer stereochemistry.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] for CHBrNO: calcd 200.96, observed 200.95) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the isomerization equilibrium between (Z)- and (E)-6-bromonicotinaldehyde oxime?
- Experimental Design :
- Perform kinetic studies using HPLC or -NMR to monitor isomer ratios in solvents like DMSO, MeOH, or toluene at 25–80°C.
- Calculate activation energy () via Arrhenius plots and correlate with solvent dielectric constants. For example, polar aprotic solvents stabilize the (Z)-isomer due to dipole-dipole interactions, while nonpolar solvents favor the (E)-form .
Q. What role does the bromine substituent play in modulating the nucleophilic reactivity of this compound in cross-coupling reactions?
- Methodology :
- Conduct Suzuki-Miyaura coupling with aryl boronic acids, comparing yields and regioselectivity against non-brominated analogs. Use -NMR to track electronic effects (e.g., deshielding of the pyridine ring carbons).
- Mechanistic Insight : Bromine enhances electrophilicity at the C-2 position, facilitating oxidative addition in palladium-catalyzed reactions. Control experiments with 5-fluoro or 4-chloro derivatives can isolate steric vs. electronic contributions .
Q. What advanced chromatographic techniques are recommended for quantifying this compound in biological matrices, and how can detection limits be optimized?
- Analytical Workflow :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the oxime from complex mixtures.
- LC-MS/MS : Employ a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in HO/MeOH. Monitor transitions like m/z 200.96 → 154.92 (quantifier) and 200.96 → 122.89 (qualifier) for specificity.
- Validation : Achieve limits of detection (LOD) <10 ng/mL via signal-to-noise optimization and matrix-matched calibration curves .
Data Analysis and Interpretation
Q. How can researchers resolve conflicting computational and experimental data regarding the stability of intermediates in oxime-mediated reactions?
- Strategy :
- Compare DFT-predicted reaction coordinates (e.g., Gibbs free energy profiles) with experimental kinetics (e.g., stopped-flow UV-Vis). For example, if computational models underestimate the stability of a water-addition intermediate, validate using -NMR trapping experiments or isotopic labeling .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Best Practices :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
